molecular formula C8H8N2O5 B8450908 (3-Methyl-4,5-dinitrophenyl)methanol

(3-Methyl-4,5-dinitrophenyl)methanol

Cat. No.: B8450908
M. Wt: 212.16 g/mol
InChI Key: OOSPKWXLQOFIEW-UHFFFAOYSA-N
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Description

(3-Methyl-4,5-dinitrophenyl)methanol is a nitroaromatic compound characterized by a phenyl ring substituted with a methyl group at position 3 and two nitro (-NO₂) groups at positions 4 and 5. The primary functional group is a hydroxymethyl (-CH₂OH) moiety attached to the aromatic ring.

Nitroaromatic compounds are widely used in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing nitro groups, which enhance stability and reactivity in substitution and reduction reactions. The methyl group in this compound may confer steric and electronic effects, influencing solubility, crystallinity, and reactivity.

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

(3-methyl-4,5-dinitrophenyl)methanol

InChI

InChI=1S/C8H8N2O5/c1-5-2-6(4-11)3-7(9(12)13)8(5)10(14)15/h2-3,11H,4H2,1H3

InChI Key

OOSPKWXLQOFIEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (3-Methyl-4,5-dinitrophenyl)methanol with its structural analog, (4-Chloro-2-methyl-3,5-dinitrophenyl)methanol, based on available

Compound Name Molecular Formula Molecular Weight Substituents (Position) Applications Stability
This compound C₈H₈N₂O₅ 226.16 (calc.) 3-Me, 4-NO₂, 5-NO₂ Research chemical, building blocks (inferred) Likely stable at room temperature
(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol C₈H₇ClN₂O₅ 246.6 2-Me, 4-Cl, 3-NO₂, 5-NO₂ Research chemical, building blocks, miscellaneous Stable at room temperature

Key Differences:

  • Substituent Positions and Identity : The target compound lacks the chloro (-Cl) group present in the analog, reducing its molecular weight by ~20.44 g/mol. The methyl group in the target is at position 3, while in the analog, it is at position 2.
  • Steric Effects : The 3-methyl group in the target may create steric hindrance, affecting reaction pathways involving the aromatic ring.

Stability and Handling

The analog (4-Chloro-2-methyl-3,5-dinitrophenyl)methanol is reported as stable at room temperature . While direct data for the target compound are unavailable, its structural similarity suggests comparable stability, though the lack of a chloro substituent might reduce susceptibility to hydrolysis or photodegradation.

Research Findings and Implications

Substituent Position Effects : Nitro groups at positions 4 and 5 (target) versus 3 and 5 (analog) alter the electron density distribution on the aromatic ring, impacting regioselectivity in subsequent reactions.

Functional Group Interplay : The hydroxymethyl group’s reactivity (e.g., oxidation to carboxylic acid or esterification) may differ between the two compounds due to electronic modulation by substituents.

Applications in Drug Discovery : Nitroaromatic building blocks are critical in designing kinase inhibitors and antimicrobial agents. The target’s methyl group could optimize pharmacokinetic properties by modulating lipophilicity.

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